molecular formula C31H31NO5 B11145451 2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145451
M. Wt: 497.6 g/mol
InChI Key: KAMOHGQYPXBVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-METHOXYPHENYL)ETHYL]-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the methoxyphenyl and methylbutoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHOXYPHENYL)ETHYL]-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)ETHYL]-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-[3-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

Molecular Formula

C31H31NO5

Molecular Weight

497.6 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H31NO5/c1-20(2)16-18-36-24-8-6-7-22(19-24)28-27-29(33)25-9-4-5-10-26(25)37-30(27)31(34)32(28)17-15-21-11-13-23(35-3)14-12-21/h4-14,19-20,28H,15-18H2,1-3H3

InChI Key

KAMOHGQYPXBVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=CC=CC=C5C3=O

Origin of Product

United States

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